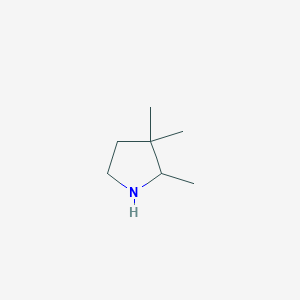

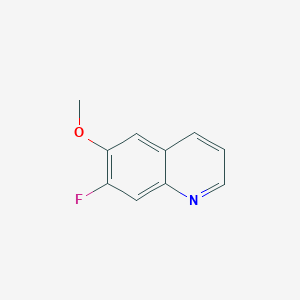

![molecular formula C12H12ClN3O B1456950 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde CAS No. 1211443-55-8](/img/structure/B1456950.png)

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Vue d'ensemble

Description

“2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular weight of 249.7 . It is a solid substance stored under refrigeration .

Synthesis Analysis

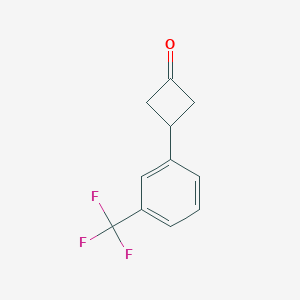

A series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized using a solvent-free microwave irradiation technique . This method is considered eco-friendly and efficient .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis

The compound has been used as an intermediate in organic and pharmaceutical synthesis . It has been involved in the synthesis of ribociclib intermediates .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 249.7 . The compound is stored under refrigeration .Applications De Recherche Scientifique

Synthèse des dérivés de pyrrolo[2,3-d]pyrimidine

Ce composé sert d'intermédiaire clé dans la synthèse de divers dérivés de pyrrolo[2,3-d]pyrimidine. Ces dérivés sont importants en raison de leur présence dans de nombreux composés bioactifs et produits naturels. Une méthode verte et simple catalysée par le cuivre a été rapportée pour la synthèse efficace de ces dérivés, soulignant l'importance du composé dans les pratiques de chimie durable .

Activité anticancéreuse

Les dérivés de ce composé ont montré des résultats prometteurs contre la lignée cellulaire MCF-7 pour l'activité du cancer du sein. Ceci est particulièrement notable car la lignée cellulaire MCF-7 est un modèle couramment utilisé pour la recherche sur le cancer du sein. Les dérivés présentent un potentiel en tant qu'agents thérapeutiques, certains présentant de meilleurs profils d'activité que d'autres .

Activité antibactérienne

Certains dérivés synthétisés de ce composé ont démontré une activité antibactérienne puissante contre diverses souches, notamment S. pneumoniae, B. cerus et S. aureus. Cela suggère des applications potentielles dans le développement de nouveaux agents antibactériens .

Propriétés antioxydantes

La capacité antioxydante de certains dérivés a été évaluée à l'aide de la méthode de dosage du DPPH. Un dérivé particulier a montré une activité potentielle élevée, indiquant le rôle du composé dans la synthèse d'antioxydants .

Études d'amarrage moléculaire

Les études d'amarrage moléculaire ont révélé que ces dérivés se lient bien au site actif d'ER-alpha, un récepteur impliqué dans le cancer du sein. Les énergies de liaison suggèrent que ces composés pourraient être efficaces pour moduler l'activité du récepteur .

Intermédiaires de synthèse pharmaceutique

Le composé est également utilisé comme intermédiaire dans la synthèse organique et pharmaceutique. Son rôle dans la synthèse d'intermédiaires de ribociclib, un médicament utilisé dans la thérapie du cancer, souligne son importance dans l'industrie pharmaceutique .

Mécanisme D'action

Target of Action

It is noted that similar compounds have shown activity against the mcf-7 cell line for breast cancer .

Mode of Action

It is suggested that similar compounds interact with their targets to inhibit their function, leading to a decrease in the proliferation of cancer cells .

Biochemical Pathways

Given its potential activity against cancer cells, it may be involved in pathways related to cell proliferation and apoptosis .

Result of Action

Similar compounds have shown to exhibit potent activity against certain strains of bacteria and cancer cells .

Action Environment

It is noted that the compound should be stored in an inert atmosphere at 2-8°c .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a programmed cell death process, by disrupting mitochondrial function and activating caspases . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity . For example, it has been shown to inhibit the activity of certain kinases by competing with ATP for binding to the kinase domain . Additionally, this compound can interact with DNA and RNA, affecting their stability and function . These interactions can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively inhibit target enzymes and pathways . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have also been reported, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of xenobiotics . This compound can affect metabolic flux and alter the levels of specific metabolites . Additionally, it can influence the activity of cofactors and other molecules involved in metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments . The compound’s localization and accumulation can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been observed to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications and targeting signals can direct this compound to specific organelles, such as mitochondria and endoplasmic reticulum .

Propriétés

IUPAC Name |

2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXVKQLLJZHYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)

![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)

![1-Cyclobutyl-[1,4]diazepane](/img/structure/B1456889.png)